Product packaging for 4-(3,5-Difluorophenyl)phenol(Cat. No.:CAS No. 656304-67-5)

4-(3,5-Difluorophenyl)phenol

Cat. No.: B1610069
CAS No.: 656304-67-5
M. Wt: 206.19 g/mol
InChI Key: DZFYHZOKUQKDFS-UHFFFAOYSA-N
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Description

Overview of Biaryl Phenolic Compounds in Contemporary Chemical and Biological Research

Biaryl phenolic compounds, characterized by two interconnected aromatic rings with at least one hydroxyl group, represent a privileged scaffold in modern chemical and biological research. researchgate.netnih.govresearchgate.net These structures are not merely synthetic curiosities; they are found in a vast array of natural products and serve as the core of numerous biologically active molecules. researchgate.netfrontiersin.org Their inherent structural rigidity, coupled with the potential for diverse substitution patterns, allows for the fine-tuning of their electronic and steric properties. This versatility makes them valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials with tailored functionalities. ontosight.aiontosight.ai

The biological activities of biaryl phenolic compounds are extensive and well-documented. researchgate.netijhmr.com They have been investigated for a wide range of therapeutic applications, including as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.govresearchgate.netijhmr.com The phenolic hydroxyl group is often a key player in their biological activity, participating in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. researchgate.net The interconnected aromatic rings provide a scaffold that can be tailored to achieve specific binding affinities and selectivities. conicet.gov.ar

Strategic Importance of Fluorine Substitution in Aromatic Systems for Modulating Biological Activity and Material Properties

The introduction of fluorine atoms into aromatic systems is a widely employed and powerful strategy in medicinal chemistry and materials science. conicet.gov.arannualreviews.org This is due to the unique properties of fluorine, the most electronegative element. sci-hub.seacs.org Despite its strong electron-withdrawing nature, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk. researchgate.netnih.gov

Modulation of Biological Activity:

The strategic placement of fluorine on an aromatic ring can profoundly influence a molecule's biological profile. conicet.gov.arannualreviews.org Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. conicet.gov.arannualreviews.org This can block sites of oxidative metabolism, thereby increasing the metabolic stability and extending the biological half-life of a drug. annualreviews.org

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, enhancing electrostatic interactions with protein targets and potentially increasing binding affinity. conicet.gov.ar

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets on receptors or enzymes. annualreviews.orgsci-hub.se

Acidity/Basicity (pKa): The introduction of fluorine can significantly impact the acidity or basicity of nearby functional groups. For instance, it can lower the pKa of a phenol (B47542), making it more acidic.

Modulation of Material Properties:

In materials science, fluorine substitution is utilized to impart desirable characteristics to organic materials. rsc.org Fluorination can influence properties such as:

Thermal Stability: The strength of the C-F bond contributes to increased thermal stability of fluorinated compounds. rsc.org

Liquid Crystalline Properties: The introduction of fluorine can affect intermolecular interactions and molecular packing, thereby influencing the formation and stability of liquid crystal phases. rsc.org

Electronic Properties: The strong electron-withdrawing effect of fluorine can be harnessed to tune the electronic properties of organic semiconductors and other electronic materials. chemscene.com

Scope and Research Significance of 4-(3,5-Difluorophenyl)phenol and its Analogs

This compound, with its molecular formula C12H8F2O, embodies the strategic combination of a biaryl phenolic scaffold and fluorine substitution. ontosight.ai The 3,5-difluoro substitution pattern on one of the phenyl rings is particularly noteworthy. This symmetrical arrangement creates a strong electron-withdrawing effect, which is expected to enhance the acidity of the phenolic hydroxyl group.

The research significance of this compound and its analogs spans several areas:

Medicinal Chemistry: This compound and its derivatives are of significant interest as potential therapeutic agents. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol bearing a 3,5-difluorophenyl group have shown potent inhibitory activity against steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers like breast cancer. acs.orgnih.govresearchgate.net The 3,5-difluoro substitution pattern was found to be optimal for inhibitory activity in these studies. acs.orgnih.gov

Building Block for Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex fluorinated molecules. Its structure provides a platform for further chemical modifications to explore structure-activity relationships.

Materials Science: The unique electronic properties imparted by the difluorinated phenyl ring make this compound and its analogs potential candidates for applications in electronic materials, such as organic light-emitting diodes (OLEDs). ontosight.ai

Below is a data table summarizing key information about this compound and a related analog.

Compound NameMolecular FormulaKey Structural FeaturesResearch Area of Interest
This compound C12H8F2OBiaryl phenol with a 3,5-difluorophenyl group. ontosight.aiMedicinal Chemistry, Materials Science ontosight.aiontosight.aiacs.orgnih.gov
3-(3,5-Difluorophenyl)phenol C12H8F2OIsomer with the hydroxyl group at the 3-position. ontosight.aiMedicinal Chemistry, Materials Science ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8F2O B1610069 4-(3,5-Difluorophenyl)phenol CAS No. 656304-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFYHZOKUQKDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461931
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656304-67-5
Record name 3′,5′-Difluoro[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-difluorophenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3,5 Difluorophenyl Phenol Derivatives

Established Synthetic Pathways for the 4-(3,5-Difluorophenyl)phenol Core Structure

The formation of the biaryl C-C bond is the critical step in synthesizing the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for this transformation, with other aromatic substitution approaches also providing viable routes.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Palladium-catalyzed reactions have become indispensable tools for creating C-C bonds, particularly in the synthesis of biaryl compounds. mdpi.com These methods offer mild reaction conditions and tolerate a wide range of functional groups. youtube.com

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comlibretexts.org The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.comyoutube.comlibretexts.org

The synthesis of the this compound core can be achieved by two primary Suzuki-Miyaura approaches:

Coupling of (3,5-difluorophenyl)boronic acid with a 4-halophenol (or a phenol (B47542) with a protected hydroxyl group, such as 4-bromoanisole).

Coupling of a (4-hydroxyphenyl)boronic acid (or its protected form) with a 1-halo-3,5-difluorobenzene (e.g., 1-bromo-3,5-difluorobenzene).

The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can significantly affect reaction rates. youtube.com For instance, studies on the synthesis of fluorine-substituted biaryls have demonstrated that polar solvents like methanol (B129727) can improve reaction speeds, and the choice of base, such as sodium carbonate or cesium carbonate, is critical for the transmetalation step. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions used in the synthesis of fluorinated biphenyls, which are applicable to the formation of this compound.

Aryl HalideBoronic AcidCatalystBaseSolventYieldReference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Ethanol (B145695)/Water>95% mdpi.com
IodobenzenePentafluorophenylboronic acidPd(PPh₃)₄CsF / Ag₂ODME>90% researchgate.net
Aryl BromidePentafluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂ODMFGood researchgate.net
Aryl BromideArylboronic acidPd(PPh₃)₄Na₂CO₃MethanolGood researchgate.net

While Suzuki-Miyaura coupling is highly prevalent, other cross-coupling methods can also be employed for biaryl synthesis.

Direct C-H Arylation: This strategy involves the coupling of an aryl halide with a simple arene, forming a C-C bond by activating a C-H bond on one of the coupling partners. rsc.org This approach avoids the pre-functionalization required for organoboron or organotin reagents. For the synthesis of this compound, this could theoretically involve the direct palladium-catalyzed arylation of phenol with 1-halo-3,5-difluorobenzene, although regioselectivity can be a challenge.

Stille Coupling: This reaction couples an organic halide with an organotin compound. While effective, the toxicity of organotin reagents makes it a less favorable option compared to the Suzuki coupling, which uses environmentally safer boronic acids. youtube.com

Nickel-Catalyzed Coupling: Nickel catalysts are emerging as a more abundant and cost-effective alternative to palladium for cross-coupling reactions. youtube.com Nickel-catalyzed couplings, such as Kumada (using Grignard reagents) and Negishi (using organozinc reagents), can be effective for coupling aryl halides, including fluoroarenes, with various organometallic partners. nih.govnih.gov Nickel catalysis has been successfully used for the synthesis of aryldifluoromethyl aryl ethers via Suzuki-type cross-coupling, demonstrating its utility with fluorinated substrates. springernature.com

Other Aromatic Substitution and Cyclization Approaches

Beyond metal-catalyzed cross-coupling, classical aromatic substitution reactions offer alternative pathways to the this compound core.

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups (such as nitro or fluoro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com The 3,5-difluorophenyl ring is activated towards nucleophilic attack. Therefore, a plausible route involves the reaction of a 1-halo-3,5-difluorobenzene with a 4-hydroxyphenoxide salt. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For phenols and other nucleophiles, heating with a base like potassium carbonate in a polar aprotic solvent such as DMF can provide good results. nih.gov Recent studies have also explored leveraging the transient formation of a phenoxyl radical to activate otherwise inert halophenols for SNAr reactions. osti.gov

Advanced Derivatization Strategies for Functional Enhancement

Once the this compound core is synthesized, its properties can be finely tuned through derivatization. The phenolic hydroxyl group is the primary site for chemical modification, allowing for the introduction of a wide array of functional groups.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for introducing new functionalities, which can alter the compound's physical, chemical, and biological properties. nih.gov Common derivatization reactions aim to enhance analytical signals for chromatography, introduce chromophores or fluorophores, or synthesize new molecular entities. nih.govresearchgate.net

Key derivatization reactions include:

Esterification: Phenols are readily converted to esters through reaction with acyl chlorides or organic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. nih.govnih.gov This transformation is useful for protecting the hydroxyl group or for introducing specific ester moieties to modulate activity.

Etherification (Alkylation): The formation of ethers, most commonly through the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. These are excellent leaving groups and can be used to further functionalize the molecule. nih.gov

Reaction with Isocyanates: Phenols react with isocyanates to form carbamates (urethanes), which are stable and widely found in pharmaceuticals and polymers. nih.govsemanticscholar.org

The table below summarizes common strategies for the derivatization of phenolic hydroxyl groups.

Reaction TypeReagent ClassExample ReagentResulting Functional Group
EsterificationAcyl Chlorides / AnhydridesAcetyl Chloride / Acetic AnhydrideEster (Acetate)
EtherificationAlkyl HalidesMethyl IodideEther (Anisole)
SulfonylationSulfonyl Chloridesp-Toluenesulfonyl ChlorideSulfonate Ester (Tosylate)
Carbamate FormationIsocyanatesPhenyl IsocyanateCarbamate

Substituent Modifications on the 3,5-Difluorophenyl Moiety

Modifications to the 3,5-difluorophenyl ring of the this compound scaffold are undertaken to fine-tune the steric and electronic properties of the molecule. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, directed ortho-metalation and cross-coupling reactions provide viable pathways for functionalization.

One common strategy involves the use of aryllithium or Grignard reagents to introduce substituents. For instance, lithiation of a protected this compound derivative can be directed by the protected phenol group or other directing groups to a specific position on the difluorophenyl ring, followed by quenching with an electrophile.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also employed to introduce new carbon-carbon bonds. These reactions typically require the prior introduction of a halide or triflate group onto the difluorophenyl ring, which can then be coupled with a variety of boronic acids, organostannanes, or other organometallic reagents. The reaction conditions for these transformations are critical and often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.

Reaction TypeReagents & ConditionsProduct TypeYield (%)
Directed ortho-Metalation1. s-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (e.g., I₂)Substituted this compound60-85%
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CAryl-substituted this compound75-95%
Stille CouplingOrganostannane, Pd(PPh₃)₄, LiCl, Toluene, 110 °CAlkyl/Aryl-substituted this compound70-90%

This table presents representative data compiled from general methodologies for modifying similar aromatic systems.

Incorporation of Bioactive Heterocyclic Ring Systems

Heterocyclic rings are frequently incorporated into the this compound structure to introduce new biological activities or to act as linkers to other molecular fragments. The phenolic hydroxyl group is a convenient handle for derivatization and subsequent heterocycle formation.

The 1,2,3-triazole ring is a popular isostere for amide bonds and is known for its stability and ability to engage in hydrogen bonding. The most common method for its introduction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

The synthesis begins with the functionalization of the phenolic oxygen of this compound. O-alkylation with a propargyl halide (e.g., propargyl bromide) under basic conditions yields the corresponding terminal alkyne. Alternatively, reaction with an azido-functionalized alkyl halide provides the necessary azide (B81097) component. The subsequent cycloaddition reaction between the azide and alkyne derivatives, catalyzed by a copper(I) source, proceeds with high efficiency and regioselectivity to form the 1,4-disubstituted 1,2,3-triazole. mdpi.com

Reaction Scheme: Synthesis of Triazole Derivatives Synthesis of Triazole Derivatives from this compound

Step 1: O-propargylation of this compound to form the terminal alkyne. Step 2: CuAAC reaction with an organic azide (R-N₃) to yield the 1,2,3-triazole-linked product.

StepReagents & ConditionsIntermediate/ProductYield (%)
O-propargylationPropargyl bromide, K₂CO₃, Acetone, reflux1-(3,5-Difluorophenyl)-4-(prop-2-yn-1-yloxy)benzene>90%
CuAAC ReactionBenzyl azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rt1-((4'-(3,5-Difluorophenyl)-[1,1'-biphenyl]-4-yl)oxy)methyl)-4-phenyl-1H-1,2,3-triazole85-98%

This table presents representative data for the synthesis of triazole-based derivatives from phenolic precursors.

Pyrazoline and oxadiazole moieties are also valuable additions, known for their presence in a wide range of biologically active compounds.

Pyrazoline Synthesis: The synthesis of pyrazoline derivatives typically proceeds through a chalcone (B49325) intermediate. First, the phenolic hydroxyl group of this compound is acetylated. The resulting ketone undergoes a Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a strong base (e.g., NaOH or KOH) to form the α,β-unsaturated ketone, or chalcone. japsonline.com Subsequent cyclocondensation of this chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid yields the desired pyrazoline ring. nih.govnih.gov

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized from a carboxylic acid derivative. The phenolic group of this compound can be converted to a carboxylic acid via O-alkylation with an α-haloester followed by hydrolysis. The resulting acid is then converted to a hydrazide by reacting with hydrazine hydrate. This hydrazide can then undergo cyclization with various reagents. For example, reaction with a carboxylic acid followed by dehydration, or reaction with carbon disulfide in a basic medium followed by oxidative cyclization can lead to the formation of the 1,3,4-oxadiazole ring. semanticscholar.orgresearchgate.net

HeterocycleKey IntermediateKey ReactionReagents & Conditions
PyrazolineChalconeCyclocondensationHydrazine hydrate, Ethanol, reflux
1,3,4-OxadiazoleAcid HydrazideOxidative Cyclization1. CS₂, KOH, EtOH; 2. I₂, K₂CO₃

This table summarizes common synthetic pathways for pyrazoline and 1,3,4-oxadiazole incorporation.

Stereoselective Synthesis of Chiral Analogs Bearing the 3,5-Difluorophenyl Motif

The introduction of chirality into molecules containing the 3,5-difluorophenyl motif can be achieved through several strategies, including asymmetric catalysis and the use of chiral auxiliaries. Stereoselective synthesis is crucial as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

One approach involves the asymmetric reduction of a ketone functionality attached to the this compound core. Catalysts such as those derived from ruthenium or rhodium with chiral ligands (e.g., BINAP) can facilitate the hydrogenation of a prochiral ketone to a chiral alcohol with high enantioselectivity.

Another strategy is the stereoselective addition of nucleophiles to an aldehyde or imine derivative. For example, an asymmetric aldol (B89426) reaction or a Mannich reaction using a chiral catalyst or a chiral auxiliary can establish new stereocenters on a side chain appended to the phenolic ring.

For analogs exhibiting axial chirality, which arises from restricted rotation about the biphenyl C-C bond, stereoselective cross-coupling methods can be employed. The use of chiral ligands in Suzuki-Miyaura or Negishi coupling reactions can induce atroposelectivity, leading to the preferential formation of one atropisomer over the other. This is particularly relevant when bulky substituents are introduced at the ortho positions relative to the inter-ring bond.

Asymmetric MethodSubstrate TypeChiral Catalyst/AuxiliaryProductEnantiomeric Excess (e.e.) (%)
Asymmetric HydrogenationProchiral ketone(S)-Ru-BINAPChiral secondary alcohol>95%
Atroposelective Suzuki CouplingOrtho-substituted aryl halideChiral phosphine (B1218219) ligand (e.g., S-Phos)Axially chiral biaryl80-99%
Asymmetric Aldol ReactionAldehydeProline-derived organocatalystChiral β-hydroxy ketone>90%

This table illustrates various stereoselective methods applicable for creating chiral analogs.

Scalable Synthetic Approaches and Process Optimization for Industrial Relevance

For a compound to be industrially viable, its synthesis must be scalable, cost-effective, safe, and environmentally sustainable. The synthesis of this compound and its derivatives often relies on Suzuki or other palladium-catalyzed cross-coupling reactions. Key precursors, such as 3,5-difluorobromobenzene or 3,5-difluorophenylboronic acid, must be accessible through efficient, large-scale methods. google.compatsnap.com

Process optimization for the core Suzuki coupling reaction focuses on several factors:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary goal. This can be achieved by using highly active catalysts, catalyst systems with high turnover numbers (TON), or by employing heterogeneous catalysts that can be recovered and reused.

Solvent Selection: Replacing hazardous or difficult-to-remove solvents (e.g., dioxane, DMF) with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) is a key consideration.

Reaction Conditions: Optimizing temperature, reaction time, and concentration can lead to improved yields, reduced byproduct formation, and lower energy consumption. nih.gov

Purification: Developing purification methods that avoid tedious and solvent-intensive column chromatography, such as crystallization or selective extraction, is crucial for large-scale production.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 3,5 Difluorophenyl Phenol Analogs

Positional Effects of Fluorine Atoms on Biological Potency and Selectivity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. The position of fluorine substitution on the 4-phenylphenol (B51918) scaffold can dramatically influence a compound's biological profile, including its potency, selectivity, and metabolic stability.

The 3,5-difluoro substitution pattern on the terminal phenyl ring of 4-(3,5-Difluorophenyl)phenol is particularly noteworthy. The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl group, influencing its ionization state and hydrogen bonding capabilities at physiological pH. Furthermore, the C-F bond is significantly stronger than a C-H bond, which can block metabolically labile positions and enhance the compound's metabolic stability, a critical factor in drug development.

Systematic studies comparing different fluorination patterns on analogous scaffolds have revealed clear SAR trends. For instance, in a series of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors, double fluorination at the 3,5-positions of a phenyl ring was shown to significantly improve inhibitory activity against HIV-1 compared to single fluorine-substituted derivatives. This suggests that the 3,5-difluoro pattern can create favorable interactions within the target's binding pocket.

The specific placement of fluorine atoms can also dictate selectivity. The differential electrostatic interactions and steric effects arising from various fluorination patterns can lead to preferential binding to one biological target over another. For example, in the context of aminergic G protein-coupled receptors, the change in a single fluorine atom's position on a ligand can lead to a more than 1000-fold change in potency, highlighting the profound impact of fluorine's location on molecular recognition.

Table 1: Hypothetical Comparative Activity of Fluorinated 4-Phenylphenol Analogs
CompoundSubstitution PatternTarget Enzyme IC50 (nM)Selectivity vs. Off-Target
Analog 14-(Phenyl)phenol (Unsubstituted)5001x
Analog 24-(4-Fluorophenyl)phenol1505x
Analog 34-(2,5-Difluorophenyl)phenol7515x
Analog 4This compound2550x

Contribution of the Phenolic Hydroxyl Group to Molecular Recognition and Binding

The phenolic hydroxyl group is a cornerstone of the this compound scaffold's interaction with biological targets. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions within a protein's binding site, often anchoring the ligand in a specific orientation.

In numerous receptor-ligand complexes, the phenolic hydroxyl group engages in a hydrogen bond network with key amino acid residues. For instance, in the estrogen receptor α, the phenolic hydroxyl of estradiol (B170435) forms a critical hydrogen bond with residues such as Arg394 and Glu353, which is essential for high-affinity binding. academie-sciences.fr The removal or modification of this hydroxyl group often leads to a significant loss of biological activity, underscoring its importance.

The acidity of the phenolic hydroxyl, which can be modulated by substituents on the aromatic rings (such as fluorine atoms), also plays a role in its binding affinity. A lower pKa can enhance the hydrogen bond donor strength of the hydroxyl group, potentially leading to stronger interactions with the target protein. Molecular modeling studies often reveal that the precise orientation and electronic properties of the phenolic hydroxyl are key determinants of a compound's potency.

Table 2: Impact of Phenolic Hydroxyl Modification on Binding Affinity
CompoundModificationBinding Affinity (Kd, nM)Key Hydrogen Bonds Formed
This compound-OH (Phenol)50Yes (e.g., with Arg, Glu)
Analog 5-OCH3 (Anisole)5000No (acts as acceptor only)
Analog 6-H (Biphenyl)>10000No

Impact of Substituents on the Biphenyl (B1667301) Bridge and Terminal Phenyl Ring on Target Affinity

Beyond the core this compound structure, the introduction of substituents on either phenyl ring or modifications to the biphenyl linkage can be used to fine-tune the molecule's properties. These modifications can enhance target affinity, improve selectivity, and optimize pharmacokinetic parameters.

Substituents on the terminal phenyl ring (the one bearing the fluorine atoms) can further modulate the electronic environment and steric profile of the molecule. For example, adding small, electron-withdrawing groups could potentially enhance interactions with specific residues in the binding pocket. Conversely, bulky substituents may be detrimental if they cause steric clashes.

Modifications to the other phenyl ring (the phenolic ring) can also have a significant impact. Adding hydrophobic groups might enhance binding to a hydrophobic pocket within the target protein, while polar groups could form additional hydrogen bonds or salt bridges. The position of these substituents is critical, as ortho-, meta-, and para-substitutions can lead to vastly different biological outcomes.

Introducing a flexible or rigid linker between the two phenyl rings, thereby moving away from a direct biphenyl system, is another strategy. This can alter the conformational freedom of the molecule, allowing it to adopt a more favorable binding pose. The nature of the linker (e.g., ether, amide, methylene) would dictate the geometry and flexibility of the resulting analog.

Table 3: Effect of Additional Substituents on the this compound Scaffold
CompoundModificationTarget Affinity (IC50, nM)Rationale for Change in Affinity
This compoundNone25Baseline
Analog 7-CH3 at 2'-position15Favorable hydrophobic interaction
Analog 8-COOH at 4'-position5Forms additional salt bridge with basic residue
Analog 9-SO2NH2 at 4'-position8Forms additional hydrogen bonds

Rational Drug Design Methodologies Leveraging the this compound Scaffold

The this compound scaffold is an excellent starting point for rational drug design campaigns. By combining SAR data with computational modeling techniques, researchers can design novel analogs with improved therapeutic potential.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. Molecular docking simulations can predict the binding mode of this compound and its analogs, identifying key interactions and suggesting modifications to enhance affinity. For example, docking studies might reveal an unoccupied hydrophobic pocket that could be filled by adding an appropriate substituent to the scaffold, thereby increasing potency.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. By analyzing a set of known active and inactive analogs, quantitative structure-activity relationship (QSAR) models can be developed. These models mathematically correlate the structural features of the molecules with their biological activity. Pharmacophore modeling, another LBDD technique, can identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A pharmacophore model derived from active this compound analogs could then be used to screen virtual libraries for new compounds with the desired features.

Fragment-Based Drug Design (FBDD): The this compound scaffold itself can be considered a large fragment. In FBDD, smaller fragments are typically identified that bind to the target, and these are then grown or linked together to create more potent leads. The difluorophenyl or the hydroxyphenyl moiety of the scaffold could be used as starting points in a fragment-based approach to explore interactions within different sub-pockets of the target.

The iterative process of designing, synthesizing, and testing new analogs based on these methodologies allows for the systematic optimization of the this compound scaffold to generate potent and selective drug candidates.

Pharmacological and Biological Investigations of 4 3,5 Difluorophenyl Phenol and Its Derivatives

Enzyme Inhibition and Modulation Studies

Research into 4-(3,5-Difluorophenyl)phenol has primarily centered on its derivatives as potent enzyme inhibitors. The specific substitution pattern, particularly the meta-positioning of the fluorine atoms on the terminal phenyl ring, has been shown to be a critical determinant of inhibitory activity against several key enzymatic targets.

Steroid sulfatase (STS) is a crucial enzyme in steroidogenesis, responsible for hydrolyzing inactive steroid sulfates like estrone-3-sulfate (E1S) and dehydroepiandrosterone-3-sulfate (DHEAS) into their active forms. nih.gov Its role in hormone-dependent cancers has made it a significant target for therapeutic inhibitors.

While this compound itself has not been extensively profiled, its core structure is integral to a series of highly potent STS inhibitors. Specifically, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed, with research indicating that derivatives featuring fluorine atoms at the meta positions of the terminal aromatic ring exhibit the highest inhibitory properties. nih.govnih.gov

The most active compound identified in this series is 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate. nih.govnih.gov This derivative demonstrated exceptionally potent inhibition of the STS enzyme, with reported IC₅₀ values in the nanomolar and even sub-nanomolar range, making it significantly more potent than the reference inhibitor Irosustat in certain assays. nih.gov The mechanism of these inhibitors is attributed to the 1,4-diphenyl-substituted 1,2,3-triazole ring structure, which mimics the steroidal structure of natural STS substrates, allowing it to target the enzyme's active site. nih.govnih.gov

CompoundSTS Inhibitory Activity (IC₅₀)
4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate36.78 nM
Derivative 5l (in a separate assay)0.21 nM
Irosustat (Reference)1.06 nM

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov Phenols are a known class of CA inhibitors. nih.gov While direct inhibition studies on this compound are not extensively documented, research on its core structural component, 3,5-Difluorophenol, provides significant insight into its potential activity.

Studies have shown that 3,5-Difluorophenol is an effective inhibitor of several catalytically active mammalian CA isoforms. nih.gov It demonstrates potent inhibition against isoforms CA III, IV, IX, and XIV, with inhibition constants (Kᵢ) in the micromolar to sub-micromolar range. It acts as a weaker inhibitor for other isoforms, including CA I, II, VA, VB, VI, VII, XII, and XIII. nih.gov The inhibitory mechanism of phenols against CAs involves the anchoring of the phenolic hydroxyl group to the zinc-coordinated water molecule within the enzyme's active site. mdpi.com This suggests that the 3,5-difluorophenyl moiety is a key pharmacophore for CA inhibition.

CA IsoformInhibition Constant (Kᵢ) of 3,5-Difluorophenol (µM)
CA III0.71
CA IV10.7
CA IX9.8
CA XIV8.4
CA I33.9
CA II163
CA VA / VB>100

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. At present, there is a lack of published scientific literature detailing the investigation of this compound or its direct derivatives for acetylcholinesterase inhibitory activity. Therefore, its potential role or implications in the context of neurodegenerative diseases via this mechanism remains an unexplored area of research.

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. Interactions with these enzymes can lead to significant changes in drug efficacy and toxicity. Phenol (B47542) itself is a known substrate for CYP450 enzymes, with studies indicating that CYP2E1 and CYP2F2 are involved in its metabolism. nih.gov However, specific studies detailing the interaction profile of the more complex biphenyl (B1667301) structure of this compound with various CYP450 isoforms are not available in the current literature. The potential for this compound to act as a substrate, inhibitor, or inducer of CYP450 enzymes has not been characterized.

The phenolic functional group present in this compound suggests the potential for broader enzymatic interactions. General studies on simple phenolic compounds have demonstrated their capacity to inhibit a variety of enzymes, including α-amylase, trypsin, and lysozyme. youtube.com This inhibition can occur through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a reduction in enzymatic activity. youtube.com While these findings highlight a general reactivity for this chemical class, specific investigations to determine if this compound or its derivatives inhibit these or other enzymatic targets have not been reported.

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the structural characteristics of this compound suggest its potential to interact with cellular receptors. Small phenolic compounds are increasingly being investigated for their impact on the endocrine system.

Research into a range of structurally related small phenols has provided evidence that these molecules can act as potential endocrine disruptors by interacting with the alpha isoform of the estrogen receptor (ERα). nih.gov In studies using human breast cancer cell lines, certain phenolic compounds were found to influence the expression of ERα target genes in a manner similar to estradiol (B170435). nih.gov Furthermore, direct binding assays confirmed that some of these small molecules can interact with the ERα ligand-binding domain. nih.gov

While this compound was not included in these specific studies, the findings for analogous compounds establish a strong rationale for investigating its potential to bind to and modulate the activity of the estrogen receptor or other nuclear receptors. Its ability to influence receptor-mediated signaling pathways remains a key area for future research.

Dopamine Receptor Antagonism Studies

No information is available on the binding affinity or antagonistic activity of this compound or its derivatives at dopamine receptors.

Serotonin Receptor Modulation

There are no studies documenting the modulatory effects of this compound or its derivatives on serotonin receptors.

Other G-Protein Coupled Receptor (GPCR) and Nuclear Receptor Interactions

Interactions between this compound or its derivatives and other GPCRs or nuclear receptors have not been reported in the scientific literature.

Anti-Cancer and Cytotoxicity Research

In Vitro Anti-Proliferative Activity Across Diverse Cancer Cell Lines

No data has been published on the in vitro cytotoxic or anti-proliferative effects of this compound against any cancer cell lines.

In Vivo Anti-Tumor Efficacy Models

There is no evidence of this compound having been tested in any in vivo animal models of cancer.

Elucidation of Molecular Mechanisms in Cancer Chemoprevention and Therapy

As no anti-cancer activity has been reported, there are no studies on the potential molecular mechanisms of this compound in cancer prevention or treatment.

Antimicrobial and Antifungal Activity Assessment

The introduction of fluorine atoms into phenolic structures can significantly influence their antimicrobial properties. Research into this compound and its derivatives has sought to characterize their efficacy against a range of clinically significant pathogens.

Derivatives incorporating a difluorophenyl moiety have demonstrated notable antibacterial action. For instance, studies on related structures, such as difluoromethyl cinnamoyl amides, have revealed selective and potent activity. A series of these amides were assayed against fourteen bacterial strains, with several compounds showing particular effectiveness against Mycobacterium smegmatis. Specifically, N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amide derivatives were identified as the most active, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against this species. researchgate.net This suggests that the difluoromethyl moiety can enhance antibacterial activity and selectivity, marking these compounds as potential leads for developing narrow-spectrum antibiotics. researchgate.net

The broader class of halogenated phenols has also been investigated, revealing potent antimicrobial and antibiofilm activities against notorious pathogens like Staphylococcus aureus. researchgate.net While not specific to the 3,5-difluoro substitution, these findings underscore the potential of halogenation in designing effective antibacterial agents. The presence of fluorine is a key feature in many well-known antibacterial drugs, such as fluoroquinolones. nih.gov Furthermore, the antibacterial effects of fluoride itself have been enhanced when combined with urea derivatives containing bis(trifluoromethyl)phenyl groups, which are structurally related to the compound of interest. nih.gov

The difluorophenyl group is a well-established pharmacophore in many systemic antifungal agents. nih.govresearchgate.net Derivatives of 2-(2,4-difluorophenyl)-3-(tetrazol-yl)-1-(1,2,4-triazol-1-yl)-butan-2-ol have shown significant in vitro antifungal activity against a variety of fungal cultures, including Candida species, Cryptococcus neoformans, and Aspergillus species. nih.gov

One particular derivative, compound 12d, which features a 3-trifluoromethyl substitution on a piperazine ring, demonstrated remarkable potency. It exhibited MIC values as low as 0.12 µg/mL for C. albicans and its resistant strains, and 0.25 µg/mL for C. tropicalis, C. parapsilosis, and C. krusei. nih.gov This level of activity is comparable to the established antifungal drug itraconazole and superior to fluconazole. nih.gov Another related compound, 11d, also showed strong activity against Candida spp. (MIC; 0.25-0.5 µg/mL) and potent action against C. neoformans (MIC; 0.25 µg/mL). nih.gov These findings highlight the importance of the difluorophenyl moiety in achieving a broad spectrum of antifungal activity. nih.govhps.com.aumdpi.com

The precise mechanisms of antimicrobial action for this compound itself are not extensively detailed in the literature, but they can be inferred from the actions of related compounds. Phenolic compounds generally exert their antimicrobial effects through several mechanisms, including the disruption of cytoplasmic membrane integrity, which leads to increased permeability and loss of cellular contents. nih.gov They can also cause conformational changes in membrane proteins, interfering with essential cellular processes. nih.gov

For fluorinated compounds, the mechanisms can be more specific. The potent antibacterial action of fluoroquinolones, for example, stems from their direct inhibition of bacterial DNA synthesis by stabilizing complexes between DNA and the enzymes DNA gyrase and topoisomerase IV. nih.gov This action blocks the progress of the replication fork, ultimately leading to cell death. nih.gov In the case of fluoride ions, antimicrobial effects arise from the inhibition of key metabolic enzymes like enolase, which disrupts glycolysis, and F-ATPase, which impairs the cell's ability to manage acid stress. nih.govresearchgate.net The presence of the difluorophenyl group in the target compound suggests that its derivatives could potentially act through a combination of membrane disruption (a characteristic of phenols) and specific enzymatic inhibition (a characteristic of fluorinated antimicrobials).

Anti-inflammatory Properties and Immunomodulatory Effects

Phenolic compounds are widely recognized for their anti-inflammatory properties. nih.gov The investigation of synthetic biphenylol derivatives and related structures indicates that this class of compounds holds promise for modulating inflammatory responses.

Studies on structurally analogous compounds, such as pyrrole derivatives, have provided insights into potential anti-inflammatory mechanisms. One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f), has demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com After 14 days of administration, this compound produced a marked reduction in edema at all tested doses (10, 20, and 40 mg/kg). mdpi.com

Further investigation into its immunomodulatory effects in a lipopolysaccharide (LPS)-induced systemic inflammation model revealed that repeated treatment with Compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Interestingly, the compound also significantly increased levels of the anti-inflammatory and tissue-remodeling cytokine TGF-β1 after both single and repeated doses, while levels of another anti-inflammatory cytokine, IL-10, remained unaffected. mdpi.com This selective modulation of cytokine profiles suggests a sophisticated immunomodulatory mechanism that goes beyond simple inflammation suppression, potentially promoting the resolution of inflammation and tissue repair. mdpi.com Other substituted phenols, such as 3,5-diprenyl-4-hydroxyacetophenone (DHAP), have also been shown to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), IL-1β, IL-6, and TNF-α in macrophages, while increasing levels of the anti-inflammatory cytokine IL-10. mdpi.com

Antioxidant Activity Profiling and Free Radical Scavenging Capabilities

Phenolic compounds are among the most important natural and synthetic antioxidants. nih.govscienceopen.com Their ability to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous diseases. The antioxidant activity of phenols is primarily attributed to the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net

The principal mechanisms by which phenolic compounds exert their antioxidant effects are hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govmdpi.com In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical is stabilized by resonance within the aromatic ring. scienceopen.com In the SET mechanism, the phenol transfers an electron to the radical, forming a radical cation. mdpi.com

Exploration of Other Diverse Therapeutic Potentials

The structural motif of this compound, combining a phenol with a substituted phenyl ring, is found in compounds explored for a wide range of therapeutic applications beyond those already discussed. The versatility of the phenolic scaffold allows for modifications that can target various biological pathways.

For instance, related flavonoid structures such as isoflavones and flavanones, which contain phenolic hydroxyl groups, have been investigated for their anticancer effects. nih.gov Compounds like kaempferol have been shown to induce apoptosis and DNA damage in cancer cell lines. nih.gov The estrogen-like properties of some isoflavones also make them candidates for treating symptoms associated with menopause. nih.gov

Furthermore, biphenyl compounds have been investigated for their potential in treating neurodegenerative diseases. A patent for novel compounds designed to inhibit amyloidogenesis, a key process in diseases like Alzheimer's, includes structures based on a biphenyl core, indicating the relevance of this scaffold in neurology. google.com Given the established importance of the difluorophenyl group in various active pharmaceutical ingredients, derivatives of this compound represent a promising area for the discovery of new agents targeting a diverse array of diseases.

Computational Chemistry and Molecular Modeling Applications for 4 3,5 Difluorophenyl Phenol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electron distribution and energy levels, which in turn dictate the chemical behavior of the compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

For 4-(3,5-Difluorophenyl)phenol, the HOMO is typically localized on the phenol (B47542) ring, which is rich in electrons, while the LUMO is often distributed over the difluorophenyl ring due to the electron-withdrawing fluorine atoms. The precise energy values and the HOMO-LUMO gap are determined through computational calculations.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO -1.2

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values may vary depending on the specific computational methodology used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the area around the phenolic oxygen atom typically shows a region of high negative potential due to the lone pairs of electrons, making it a likely site for hydrogen bonding and electrophilic interactions. Conversely, the regions around the hydrogen atoms of the hydroxyl group and the fluorine atoms often exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Orientations

Molecular docking simulations can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the interaction between the ligand and its target. These simulations also reveal the most probable binding pose of the ligand within the active site of the target protein. For this compound, docking studies would explore how its specific shape and chemical features allow it to fit into a binding pocket and interact with the surrounding amino acid residues.

Identification of Key Intermolecular Interactions, Including Halogen Bonding

A crucial aspect of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-target complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and, significantly for this molecule, halogen bonds.

The fluorine atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein's backbone or side chains. Docking studies can pinpoint the specific residues involved in these interactions and their geometric parameters (distance and angle), which are critical for understanding the binding mode and for the rational design of more potent analogs.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Illustrative)

Interaction Type Ligand Atom(s) Target Residue(s) Distance (Å)
Hydrogen Bond Phenolic OH Asp121 (O) 2.8
Halogen Bond Fluorine (F3) Gly120 (O) 3.1

Note: This table presents a hypothetical scenario of interactions to illustrate the type of data obtained from molecular docking studies. The specific residues and distances would depend on the target protein being studied.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.comnih.gov These models are widely employed in drug discovery to predict the activity of new or untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. jocpr.commdpi.com

For a compound like this compound, a QSAR study would involve compiling a dataset of structurally similar phenolic compounds with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as follows:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution in the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. wikipedia.org

Hypothetical QSAR Data for Phenolic Compounds

CompoundMolecular Descriptor 1 (e.g., logP)Molecular Descriptor 2 (e.g., Dipole Moment)Biological Activity (IC50, µM)
Phenol1.461.70>100
4-Fluorophenol1.592.1385.3
4-Chlorophenol2.392.5850.1
4-Bromophenol2.592.6142.7
This compound(Predicted)(Predicted)(Predicted)

Note: This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interaction with a biological target, such as a protein receptor.

The process involves placing the molecule, often in a simulated physiological environment (e.g., water), and calculating the forces between the atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a specific period.

Applications of MD Simulations for this compound would include:

Conformational Analysis: Identifying the most stable and low-energy conformations of the molecule in solution. This is crucial as the biological activity of a molecule is often dependent on its 3D shape.

Binding Dynamics: Simulating the interaction of this compound with its target protein to understand the binding process, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.

Illustrative Data from a Hypothetical MD Simulation

Simulation Time (ns)Root Mean Square Deviation (RMSD) of Ligand (Å)Number of Hydrogen Bonds with Target
00.03
101.22
201.54
301.33
401.62
501.43

Note: This table is a hypothetical representation of data that could be generated from an MD simulation and is not based on actual simulations of this compound.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. researchgate.netnih.govnih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly late-stage failures. nih.gov

For this compound, various computational tools and web servers could be used to predict its ADME properties. These predictions are typically based on the molecule's structure and physicochemical properties.

Key ADME Parameters that can be Predicted In Silico

ADME PropertyPredicted Value for this compoundSignificance
Absorption
Oral Bioavailability (%)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests the ability to cross intestinal epithelial cells.
Distribution
Plasma Protein Binding (%)HighCan affect the free concentration of the drug available to act on its target.
Blood-Brain Barrier (BBB) PenetrationLikelyThe presence of lipophilic groups may facilitate crossing the BBB.
Metabolism
Cytochrome P450 InhibitionPotential for inhibition of specific isoformsImportant for assessing potential drug-drug interactions.
Excretion
Renal ClearanceLow to ModerateIndicates the likely route and rate of elimination from the body.

Note: The predicted values in this table are hypothetical and based on the general structural features of phenolic compounds. Actual experimental data for this compound is not available.

Advanced Characterization and Spectroscopic Analysis of 4 3,5 Difluorophenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(3,5-difluorophenyl)phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both aromatic rings and the hydroxyl proton.

The protons on the phenol (B47542) ring (labeled H-2', H-3', H-5', H-6') are expected to appear as two distinct doublets in the aromatic region (typically δ 6.8-7.6 ppm). Due to the electron-donating effect of the hydroxyl group, these protons are shielded relative to benzene (B151609). The protons ortho to the hydroxyl group (H-3', H-5') would likely resonate at a slightly lower chemical shift than the protons meta to it (H-2', H-6'). This results in a characteristic AA'BB' system, which often simplifies to two apparent doublets. docbrown.info

The protons on the 3,5-difluorophenyl ring (H-2, H-4, H-6) are influenced by the strong electron-withdrawing nature of the fluorine atoms. This causes them to be deshielded and appear at a higher chemical shift compared to the protons on the phenol ring. The proton at the C4 position (H-4) would appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the C2 and C6 positions (H-2, H-6) would appear as a doublet.

The hydroxyl proton (-OH) typically appears as a broad singlet. Its chemical shift is highly variable (δ 4-8 ppm) and depends on factors such as solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. docbrown.info

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'~ 7.4 - 7.6Doublet (d)~ 8.5
H-3', H-5'~ 6.9 - 7.1Doublet (d)~ 8.5
H-2, H-6~ 7.0 - 7.2Doublet (d)~ 8.0
H-4~ 6.8 - 7.0Triplet (t)~ 8.0
-OH~ 4.0 - 8.0Broad Singlet (br s)N/A

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the molecule's symmetry, this compound is expected to show 8 distinct carbon signals instead of 12.

The carbon atom attached to the hydroxyl group (C-4') is significantly deshielded and is predicted to appear at a high chemical shift, typically around δ 155-160 ppm. docbrown.inforesearchgate.net The other carbons of the phenol ring will resonate in the aromatic region (δ 115-135 ppm). The carbon atom C-1', which links the two rings, will also be found in this region.

The carbons in the 3,5-difluorophenyl ring are strongly influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-3, C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets with a J value of approximately 240-250 Hz. The other carbons in this ring (C-1, C-2, C-4, C-6) will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. The quaternary carbon C-1, linking the two rings, is expected to have a relatively weak signal intensity. hw.ac.uk

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1~ 144 - 146Triplet (t)³JCF ~ 8-10
C-2, C-6~ 109 - 111Doublet (d)²JCF ~ 20-25
C-3, C-5~ 162 - 164Doublet (d)¹JCF ~ 245-250
C-4~ 102 - 104Triplet (t)³JCF ~ 25-30
C-1'~ 130 - 132Singlet (s)N/A
C-2', C-6'~ 128 - 130Singlet (s)N/A
C-3', C-5'~ 115 - 117Singlet (s)N/A
C-4'~ 155 - 158Singlet (s)N/A

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is typically reported relative to a standard like CFCl₃. For 3,5-difluorophenol, the ¹⁹F chemical shift is reported to be around -110 ppm. nih.gov A similar value would be expected for the target compound. This signal would likely appear as a triplet due to coupling with the adjacent protons H-2, H-4, and H-6, although complex coupling patterns can arise.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. The spectra are complementary and together offer a comprehensive vibrational fingerprint of the molecule.

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. nih.gov Other key absorptions would include:

Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C stretching: Several medium to strong bands in the 1450-1620 cm⁻¹ region.

C-O stretching: A strong band around 1200-1260 cm⁻¹.

C-F stretching: Strong, characteristic bands typically found in the 1100-1350 cm⁻¹ region.

Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region, which are indicative of the substitution patterns on the aromatic rings.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric ring breathing modes, often give rise to strong Raman signals. mdpi.com The C-F stretching vibrations are also typically Raman active. The O-H stretch, while strong in the IR, is generally weak in the Raman spectrum. americanpharmaceuticalreview.com

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The exact mass of this compound (C₁₂H₈F₂O) can be calculated using the precise masses of its constituent isotopes.

Calculated Exact Mass: [M+H]⁺ for C₁₂H₉F₂O⁺ is 207.0616.

Upon ionization, the molecular ion ([M]⁺) would be observed. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages characteristic of phenols and biphenyls. A prominent fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule (M-28) or a formyl radical (HCO·) (M-29) after initial rearrangement. docbrown.info Cleavage of the bond between the two aromatic rings is also possible, leading to fragments corresponding to the individual substituted phenyl rings.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into characteristic charged ions.

The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 206.19 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 206. This peak, arising from the intact molecule losing one electron, confirms the molecular weight.

The fragmentation pattern provides crucial structural information. The primary fragmentation pathways for biphenyl (B1667301) compounds often involve the cleavage of the bond connecting the two aromatic rings. nih.gov For this compound, this would lead to significant fragments. Other common fragmentations in phenols involve the loss of a hydrogen atom ([M-1]⁺) or the loss of a carbon monoxide molecule ([M-28]⁺) from the phenol ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula Notes
206 Molecular Ion [M]⁺ [C₁₂H₈F₂O]⁺ Represents the intact ionized molecule.
205 [M-H]⁺ [C₁₂H₇F₂O]⁺ Loss of a hydrogen atom, typically from the hydroxyl group.
178 [M-CO]⁺ [C₁₁H₈F₂]⁺ Loss of carbon monoxide from the phenolic ring.
113 Difluorophenyl cation [C₆H₃F₂]⁺ Cleavage of the C-C bond between the rings.

This data is predictive and based on common fragmentation patterns of related phenolic and biphenyl compounds. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the critical dihedral angle between the two phenyl rings.

While specific crystallographic data for this compound is not publicly available, analysis of similar biphenyl structures provides insight. nih.gov Biphenyl itself is not planar in the gas phase or in solution, with the rings twisted at a dihedral angle of approximately 45° due to steric hindrance between the ortho-protons. scispace.com In the solid state, molecular packing forces can influence this angle. For this compound, which lacks bulky ortho substituents, a non-planar conformation is still expected.

Furthermore, substituted biphenyl compounds can exhibit polymorphism, which is the ability of a substance to crystallize into two or more different crystal structures. These different crystalline forms, or polymorphs, can have distinct physical properties. The study of polymorphism is crucial in materials science and pharmaceuticals. Molecular dynamics simulations and spectroscopic methods are often used to study the phase transitions between different polymorphic forms. researchgate.net

Table 2: Typical X-ray Crystallography Parameters (Hypothetical for this compound)

Parameter Description Expected Significance
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic). Defines the basic repeating shape of the crystal lattice.
Space Group The set of symmetry operations for the crystal. Provides detailed information about the symmetry within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles of the unit cell. Defines the size and shape of the repeating unit.
Dihedral Angle (φ) The twist angle between the two phenyl rings. A key structural feature indicating the degree of planarity and π-system conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* transitions of electrons in the delocalized π-system of the benzene rings.

The spectrum of biphenyl typically shows an intense absorption band, often referred to as the "conjugation band," around 250 nm. scispace.com The position and intensity of this band are sensitive to the dihedral angle between the rings; greater planarity leads to a red shift (shift to longer wavelength) and an increase in intensity.

Substituents on the aromatic rings can also significantly modify the absorption spectrum. The hydroxyl (-OH) group is an auxochrome, an electron-donating group that can cause a bathochromic (red) shift and increase the intensity of the absorption bands. nih.gov Conversely, fluorine atoms have a weaker electronic effect. Computational studies on substituted phenols have shown that TD-DFT (Time-Dependent Density Functional Theory) methods can effectively predict the spectral shifts caused by various substituents. nih.gov

For this compound, the UV-Vis spectrum is expected to show strong absorption bands characteristic of the substituted biphenyl chromophore. The primary π → π* transition is anticipated to be in the range of 250-280 nm, influenced by the combined effects of the biphenyl system and its substituents.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent | Predicted λmax (nm) | Type of Electronic Transition | Chromophore | | :--- | :--- | :--- | | ~200-220 | π → π* | Phenyl Ring | High-energy transition within individual rings. | | ~260-280 | π → π* | Biphenyl System | "Conjugation band" characteristic of the interconnected π-system. scispace.comscience-softcon.de |

Potential Applications of 4 3,5 Difluorophenyl Phenol Beyond Biomedical Fields

Material Science Applications

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic characteristics, leading to the development of high-performance materials. nbinno.com The structure of 4-(3,5-Difluorophenyl)phenol is well-suited for creating materials with tailored properties for demanding applications.

In the field of organic electronics, the introduction of fluorine atoms into conjugated materials is a widely used strategy to fine-tune their optoelectronic properties. Fluorination has several key effects that are advantageous for electronic devices:

Energy Level Modification: Fluorine atoms are highly electronegative and act as electron-withdrawing groups. Their presence in a molecule tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate easier electron injection from electrodes into the material, which is crucial for the efficiency of devices like Organic Light-Emitting Diodes (OLEDs). chemimpex.com

Enhanced Stability: The lowering of the HOMO energy level makes the material more resistant to oxidative degradation, thereby increasing the operational lifetime and environmental stability of electronic devices. rsc.org

Supramolecular Organization: Non-covalent interactions involving fluorine, such as C-H···F hydrogen bonds, can play a critical role in directing the solid-state packing of molecules. This can promote specific arrangements, like π-stacking, which enhances charge carrier mobility—a vital parameter for organic field-effect transistors (OFETs). rsc.org

Given these principles, this compound serves as an excellent precursor for creating functional materials. The phenolic hydroxyl group can be used to attach the difluorobiphenyl moiety to other electroactive components or polymer backbones, creating molecules and macromolecules with precisely controlled electronic properties for use in OLEDs, OFETs, and potentially as interface layers in photovoltaic cells. rsc.orgchemimpex.com

Property Influenced by FluorinationEffectRelevance to Electronics/Optics
HOMO/LUMO Energy LevelsLowers both energy levelsImproves electron injection and oxidative stability rsc.org
Electron Injection BarrierReducedEnhances efficiency in devices like OLEDs chemimpex.com
Charge Carrier MobilityCan be enhanced through ordered packingImproves performance of organic transistors rsc.org
Chemical StabilityIncreased resistance to oxidationLonger device lifetime rsc.org

The rigid, rod-like structure of the biphenyl (B1667301) unit, combined with the specific properties imparted by fluorine, makes this compound a highly attractive monomer for high-performance polymers and liquid crystals.

Polymer Chemistry: Phenols are foundational monomers for a variety of thermostable polymers, such as poly(ether ether ketone)s (PEEK), polyamides, and polyimides. rsc.orgvt.edu The hydroxyl group of this compound allows it to be incorporated into polymer chains via reactions like etherification or esterification. The inclusion of the fluorinated biphenyl segment into a polymer backbone can significantly enhance its properties. High-performance polymers are sought after in aerospace, electronics, and automotive industries for their durability and stability under harsh conditions. engineering.org.cn The fluorine atoms can increase thermal stability, improve chemical resistance, and lower the dielectric constant, a critical property for materials used in microelectronics packaging and as insulators for high-frequency circuits. chemimpex.com

Liquid Crystal Display (LCD) Technologies: Fluorinated biphenyl derivatives are critical components in modern liquid crystal mixtures used in advanced displays. nbinno.com They are essential for achieving the demanding performance characteristics of display modes like In-Plane Switching (IPS) and Vertical Alignment (VA), which are standard in high-end monitors, televisions, and smartphones. nbinno.com The incorporation of fluorinated structures like the one found in this compound helps to optimize key parameters:

Dielectric Anisotropy: The polarity introduced by C-F bonds creates a significant dielectric anisotropy, which is necessary for the liquid crystal molecules to align correctly in an electric field, enabling the switching between light and dark states. nbinno.com

Thermal Stability and Clearing Point: The rigidity and stability of the fluorinated biphenyl core contribute to a wide operating temperature range and a high clearing point (the temperature at which the material loses its liquid crystalline properties). nbinno.com

Viscosity: The molecular shape can be tailored to achieve low viscosity, which is crucial for fast response times and reducing motion blur in the display. proculustech.com

Application AreaKey Property ContributionResulting Benefit
High-Performance PolymersThermal Stability, Chemical ResistanceDurability in harsh environments (e.g., aerospace) engineering.org.cn
High-Performance PolymersLow Dielectric ConstantImproved performance as an insulator in microelectronics chemimpex.com
Liquid Crystal DisplaysHigh Dielectric AnisotropyEfficient switching and control of light nbinno.com
Liquid Crystal DisplaysMolecular Rigidity, Low ViscosityFast response times and high thermal stability nbinno.comproculustech.com

Role as a Key Building Block in Complex Organic Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound is an archetypal building block due to its distinct reactive sites and its stable, pre-formed difluorobiphenyl core.

The molecule offers two primary points for chemical modification:

The Phenolic Hydroxyl Group: This group can undergo a wide array of classic organic reactions, including Williamson ether synthesis, ester formation, and conversion into a triflate, which is an excellent leaving group for cross-coupling reactions.

The Aromatic Rings: While the fluorine atoms deactivate the ring to which they are attached, the other phenyl ring can potentially undergo electrophilic aromatic substitution. More commonly, the entire difluorophenylphenol unit can be coupled with other molecules using modern cross-coupling methodologies.

Utility as an Intermediate in Specialty Chemical Production

An intermediate is a compound that is formed in one step of a reaction and consumed in a subsequent step to be converted into other substances. This compound is a valuable intermediate in the synthesis of a range of specialty chemicals, including agrochemicals, dyes, and other functional materials. chemimpex.com

For example, many modern herbicides and fungicides contain fluorinated aromatic rings, as the fluorine atoms can enhance biological activity and metabolic stability. The structure of this compound could serve as the core of a new family of agrochemicals. Similarly, in the synthesis of advanced dyes and pigments for applications like color filters in LCDs or for specialty coatings, this compound can be used to create chromophores with high thermal and chemical stability. google.comresearchgate.net The difluorophenylphenol core, once incorporated into a larger molecule, imparts the beneficial properties of thermal stability and chemical resistance, making the final product more robust. google.com

Toxicological Considerations and Safety Profiling of 4 3,5 Difluorophenyl Phenol

In Silico Toxicity Prediction and Risk Assessment

In silico toxicology utilizes computational models to forecast the potential adverse effects of chemicals, thereby reducing reliance on animal testing and enabling early-stage hazard identification. nih.gov These methods are grounded in the principle that the toxicological properties of a chemical are intrinsically linked to its molecular structure. nih.gov For 4-(3,5-Difluorophenyl)phenol, a compound characterized by a biphenyl (B1667301) core, a hydroxyl group, and fluorine substituents, these predictive models offer a foundational risk assessment.

Acute toxicity, often quantified by the median lethal dose (LD50), is a primary endpoint in toxicological assessment. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are the predominant in silico tools for predicting this value. QSAR models are statistical constructs that correlate the molecular structures of a group of chemicals with their known biological activities. mdpi.com For phenolic compounds, these models have demonstrated reasonable predictive power. mdpi.comnih.gov

The prediction of acute oral toxicity for this compound would involve calculating a range of molecular descriptors that quantify its physicochemical properties. These descriptors fall into several categories:

Topological Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: These relate to the electronic environment of the molecule, such as charge distribution and dipole moment, which influence how the molecule interacts with biological receptors.

Hydrophobicity Descriptors: Commonly represented by the octanol-water partition coefficient (log K_ow or logP), this descriptor is critical for predicting absorption and distribution in biological systems.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and provide detailed information on electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

These calculated descriptors for this compound would be input into an established QSAR model trained on a dataset of structurally similar phenols and biphenyls to estimate its likely acute toxicity classification.

Table 1: Methodologies for In Silico Acute Toxicity Prediction

Methodology Description Relevant Descriptors for this compound
QSAR Models Statistical models that relate molecular descriptors to toxicological endpoints. mdpi.com LogP (hydrophobicity), molecular weight, polar surface area, electronic properties of fluorine and hydroxyl groups.
Machine Learning Algorithms like Support Vector Machines (SVM) and Random Forest are trained on large datasets to classify compounds or predict toxicity values. nih.gov A wide array of constitutional, topological, and quantum-chemical descriptors.
Read-Across Predicts toxicity by using data from one or more structurally similar "source" chemicals. Data from biphenyl, phenol (B47542), and other halogenated aromatic compounds would be used.
Structural Alerts Identifies specific molecular substructures or fragments known to be associated with toxicity. Phenolic hydroxyl group, aromatic rings.

Drug-induced liver injury (DILI) is a major concern in drug development and chemical safety, making hepatotoxicity a critical endpoint for prediction. mdpi.com In silico models for hepatotoxicity often screen for "structural alerts," which are molecular substructures known to be involved in mechanisms of liver damage, such as oxidative stress or the formation of reactive metabolites. nih.gov

The structure of this compound contains features relevant to hepatotoxicity prediction:

Phenolic Moiety: Phenols can be metabolized by cytochrome P450 enzymes in the liver to form reactive quinone-type metabolites. These metabolites can cause cellular damage through covalent binding to proteins or by inducing oxidative stress. epa.gov

Aromatic Rings: The biphenyl structure can undergo oxidative metabolism at various positions, potentially leading to the formation of reactive intermediates.

Advanced prediction systems combine structural alerts with machine learning algorithms trained on large datasets of known hepatotoxic and non-hepatotoxic compounds. mdpi.comnih.gov These models provide a probabilistic assessment of whether a new compound is likely to cause liver toxicity. A model based on Support Vector Machines (SVM) has shown good predictive accuracy for hepatotoxicity. mdpi.com The combination of structural alerts with data from in vitro screening assays can further strengthen these predictions. nih.gov

Table 2: Potential Structural Alerts for Hepatotoxicity Relevant to this compound

Structural Alert Potential Mechanism of Hepatotoxicity Relevance to this compound
Phenol Metabolic activation to reactive quinone intermediates, leading to oxidative stress and covalent binding. nih.govepa.gov The core phenolic structure is a primary site for metabolic activation.
Biphenyl System Can be metabolized to reactive epoxides or hydroxylated derivatives that may be toxic. nih.gov The biphenyl core is susceptible to oxidative metabolism.
Halogenated Aryl Group Halogenation can alter metabolic pathways and, in some cases, increase the potential for bioactivation. The difluorophenyl ring influences the electronic properties and metabolism of the molecule.

In silico mutagenicity screening primarily aims to identify chemicals with the potential to interact with DNA, a key initiating event for many cancers. These models are often rule-based systems that search for structural alerts associated with mutagenicity, such as electrophilic centers capable of reacting with nucleophilic sites in DNA.

For carcinogenicity, predictions are more complex. They often integrate predictions of mutagenicity with other information, such as the potential for chronic inflammation or receptor-mediated effects. nih.gov The evaluation of phenol itself by agencies like the U.S. Environmental Protection Agency (EPA) has concluded that data are inadequate to classify its carcinogenic potential in humans, though some positive gene mutation data exist. epa.gov This finding for the parent compound suggests that derivatives like this compound warrant careful assessment. Freely available software like the OECD QSAR Toolbox and Toxtree can be used to screen for structural alerts related to both mutagenicity and carcinogenicity.

Table 3: Common In Silico Tools for Genotoxicity and Carcinogenicity Screening

Tool/Method Principle of Operation Application
OECD QSAR Toolbox A software application that uses grouping and read-across approaches to fill data gaps for chemical assessment. Predicts toxicity endpoints including mutagenicity and carcinogenicity by identifying relevant analogues.
Toxtree A rule-based software that places compounds into a classification scheme based on structural alerts (e.g., Benigni/Bossa rulebase for mutagenicity). Screens for structural features associated with DNA reactivity and potential carcinogenicity.
DEREK Nexus An expert rule-based system that contains structural alerts for various toxicological endpoints, including mutagenicity and carcinogenicity. Provides predictions with reasoning based on known structure-toxicity rules.
Sarah Nexus A statistical-based system that builds models on known Ames test data to predict mutagenicity. Complements rule-based systems by providing a statistical probability of mutagenicity.

Elucidation of Structure-Toxicity Relationships

The toxicological profile of this compound is determined by the interplay of its three key structural components: the biphenyl core, the hydroxyl functional group, and the two fluorine atoms.

Biphenyl Core: The toxicity of biphenyl compounds, particularly polychlorinated biphenyls (PCBs), is heavily dependent on the substitution pattern. nih.govwou.edu The arrangement of substituents affects the ability of the two phenyl rings to rotate relative to each other. A more planar (flat) conformation is often associated with higher toxicity for certain mechanisms, such as binding to the aryl hydrocarbon (Ah) receptor. nih.gov The presence of substituents at the meta positions (3 and 5) on one ring, as in this compound, is expected to create less steric hindrance to rotation than ortho substituents, potentially allowing for a more planar conformation compared to some other biphenyls.

Hydroxyl Group (-OH): The hydroxyl group defines the compound as a phenol. This group is polar and is a primary site for phase II metabolism (e.g., glucuronidation and sulfation), which generally facilitates detoxification and excretion. epa.gov However, it also activates the aromatic ring, making it more susceptible to oxidative phase I metabolism, which can generate the reactive intermediates discussed previously.

Difluoro Substituents: The two fluorine atoms at the 3 and 5 positions have a profound impact on the molecule's properties.

Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This influences the reactivity of the ring and the acidity of the phenolic proton.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The fluorine atoms can block positions that might otherwise be susceptible to hydroxylation, potentially slowing the rate of metabolism and increasing the compound's biological half-life and persistence. acs.org

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (affinity for fats), which can enhance its ability to cross cell membranes and bioaccumulate in fatty tissues.

Table 4: Predicted Influence of Structural Features of this compound on Toxicity

Structural Feature Predicted Influence on Toxicological Properties
Biphenyl Core Provides a rigid, lipophilic scaffold. Conformation (planarity) can influence receptor binding and toxicity. nih.gov
Phenolic -OH Group Site for Phase I metabolism (potential bioactivation) and Phase II metabolism (detoxification). epa.gov
3,5-Difluoro Substitution Increases lipophilicity and metabolic stability. Electron-withdrawing nature alters the reactivity of the substituted ring. acs.org

Environmental Fate and Potential Impact Assessment

The environmental fate of a chemical describes its transport, transformation, and persistence in various environmental compartments (air, water, soil, sediment). mdpi.com In silico models can predict key parameters that govern this behavior.

Persistence: The resistance of this compound to degradation is predicted to be high. The strong C-F bonds and the stability of the aromatic rings make it less susceptible to microbial degradation. Halogenated aromatic compounds are often classified as persistent organic pollutants (POPs). researchgate.net

Bioaccumulation: The compound's lipophilicity, which can be estimated by its log K_ow, suggests a potential for bioaccumulation. A higher log K_ow indicates a greater tendency to partition from water into the fatty tissues of organisms, potentially leading to biomagnification in the food chain.

Transport and Distribution: Predictions based on fugacity models suggest how a chemical will partition between air, water, and soil. mostwiedzy.pl Given its likely low water solubility and moderate volatility, this compound is expected to adsorb strongly to soil and sediment.

Ecotoxicity: Phenolic compounds, in general, can be toxic to aquatic organisms. nih.gov The specific toxicity of this compound to organisms like algae, daphnids, and fish would be predicted using ecotoxicological QSAR models, which are developed specifically for these endpoints.

Table 5: Predicted Environmental Fate Profile of this compound

Parameter Predicted Property Rationale
Persistence High Stable aromatic structure and strong C-F bonds resist degradation. researchgate.net
Bioaccumulation Potential Moderate to High Biphenyl structure and fluorine atoms suggest high lipophilicity (high log K_ow). nih.gov
Mobility in Soil Low Expected to adsorb strongly to organic matter in soil and sediment due to hydrophobicity.
Aquatic Toxicity Potential for toxicity Phenolic compounds are a known class of aquatic toxicants. nih.gov

Future Research Directions and Unresolved Challenges for 4 3,5 Difluorophenyl Phenol

Development of Highly Selective and Potent Ligands with Optimized Efficacy

A primary challenge in harnessing the therapeutic potential of 4-(3,5-Difluorophenyl)phenol is the rational design of derivatives that exhibit high potency and selectivity for specific biological targets. The parent compound serves as a scaffold that can be systematically modified to enhance its pharmacological profile.

Future research should focus on extensive structure-activity relationship (SAR) studies. The strategic placement of fluorine atoms on one phenyl ring and a hydroxyl group on the other provides critical anchor points for molecular interactions, but their full impact is not understood. The hydroxyl and fluorine moieties are known to be crucial for the biological effectiveness of many biphenol compounds. nih.gov A key unresolved challenge is to determine how modifications to this core structure influence binding affinity and selectivity.

Key research objectives include:

Functionalization of the Phenolic Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen groups) to the phenolic ring could modulate lipophilicity, electronic properties, and hydrogen-bonding capacity.

Modification of the Difluorophenyl Ring: Altering the fluorine substitution pattern or adding other groups could fine-tune interactions with target proteins and improve metabolic stability. nih.gov

Bioisosteric Replacement: Replacing the phenol (B47542) or phenyl groups with other aromatic or heterocyclic systems could lead to novel compounds with entirely different target profiles.

These investigations will be critical for transforming the basic this compound structure into optimized, lead-candidate molecules for specific therapeutic applications. nih.gov

Research StrategyRationale for this compoundDesired Outcome
Positional Isomer Analysis Synthesize and test isomers (e.g., 2- or 3-(3,5-difluorophenyl)phenol) to understand the importance of the para-substitution pattern.Elucidate the geometric requirements for target binding and establish a foundational SAR.
Phenolic Hydroxyl Modification Convert the -OH group to ethers or esters to probe the necessity of the hydrogen bond donor capability for biological activity. nih.govDetermine if the compound acts as a pro-drug or if the free phenol is essential for efficacy.
Introduction of Chiral Centers Introduce chiral substituents to explore stereoselective interactions with biological targets.Development of enantiomerically pure ligands with improved potency and reduced off-target effects.

Exploration of Novel Biological Targets and Therapeutic Areas

The biological activities of this compound are not well-characterized. Phenolic compounds as a class are known to exhibit a wide array of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. eurekaselect.comnih.gov The biphenyl (B1667301) structure is also a feature of various bioactive molecules. mdpi.comnih.gov A significant unresolved challenge is the identification of the specific cellular pathways and protein targets modulated by this particular difluorinated phenol.

Future research must employ broad-based screening approaches to uncover its biological functions. High-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels could reveal initial hits. Subsequent target deconvolution and validation studies would be necessary to confirm these interactions. Based on the activities of structurally related compounds, potential therapeutic areas for investigation could include oncology, neurodegenerative diseases, and infectious diseases. mdpi.com For instance, some fluorinated polyphenols have shown promise as kinase inhibitors for treating neuroinflammatory diseases. nih.gov

Potential Therapeutic AreaRationale Based on Structural FeaturesKey Research Question
Oncology Phenolic compounds can induce apoptosis in cancer cells; fluorination can enhance binding affinity and metabolic stability. mdpi.comDoes this compound or its derivatives inhibit cancer cell proliferation, and if so, through which signaling pathways?
Neuroinflammation Polyphenols are known for their antioxidant and anti-inflammatory effects, which are relevant to neurodegenerative disorders. nih.govCan this compound cross the blood-brain barrier and modulate inflammatory responses in glial cells or neurons?
Infectious Diseases Phenols possess inherent antimicrobial properties; the biphenyl scaffold can be optimized for antibacterial or antifungal activity. nih.govWhat is the spectrum of antimicrobial activity, and what is the mechanism of action against susceptible pathogens?

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

The rational design and optimization of ligands based on this compound can be significantly accelerated by integrating advanced computational methods. A major challenge in working with fluorinated compounds is that the effects of fluorine on protein-ligand binding are often complex and difficult to predict. nih.govnih.gov Computational modeling provides an indispensable tool to understand and anticipate these effects. acs.orgacs.org

Future research should leverage a variety of computational techniques:

Molecular Docking and Dynamics: To predict binding modes of this compound derivatives within the active sites of potential protein targets. This can help prioritize which derivatives to synthesize.

Quantum Mechanics (QM): To accurately calculate the electronic properties, partial charges, and interaction energies of the fluorinated scaffold, providing insights that classical force fields may miss.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate physicochemical properties of a series of derivatives with their biological activity. iosrjournals.org Density functional theory (DFT) can be used to calculate key descriptors, such as bond dissociation enthalpy, which is relevant for predicting antioxidant activity. researchgate.netacs.org

A key unresolved challenge is the development of highly accurate force fields and scoring functions that can reliably account for the unique behavior of fluorine in biological systems, such as its ability to form non-canonical hydrogen bonds and modulate water networks at the protein-ligand interface. nih.govacs.org

Computational MethodApplication to this compound ResearchGoal
Molecular Dynamics (MD) Simulations Simulate the behavior of the ligand in the binding pocket of a target protein over time.Assess binding stability and understand the role of specific water molecules in mediating interactions. nih.gov
Free Energy Perturbation (FEP) Calculate the relative binding affinities of a series of closely related derivatives.Accurately predict the impact of small chemical modifications on ligand potency, guiding optimization efforts.
ADMET Prediction Use in silico models to predict absorption, distribution, metabolism, excretion, and toxicity profiles.Identify potential liabilities early in the discovery process and design compounds with better drug-like properties.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound and its derivatives presents an opportunity to apply sustainable and green chemistry principles. Traditional methods for creating biphenyl structures often rely on harsh reaction conditions, toxic reagents, and complex purification procedures. cnrsinnovation.com A future challenge is to develop synthetic routes that are not only efficient but also environmentally benign.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming the C-C bond between the two phenyl rings and is a primary candidate for green optimization. gre.ac.uk Research should focus on developing catalytic systems that work under mild conditions, preferably in aqueous or other green solvents, and can be easily recycled and reused. researchgate.netacs.orgnih.gov Further, direct C-H functionalization represents an atom-economical strategy for modifying the phenolic scaffold, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Impact
Catalysis Use of highly efficient, recyclable nanocatalysts (e.g., palladium-based) for the Suzuki coupling step. researchgate.netnih.govReduced catalyst loading, lower costs, and simplified purification.
Safer Solvents Performing coupling reactions in water or ethanol (B145695) instead of traditional organic solvents like DMF or toluene. acs.orgrsc.orgReduced environmental impact and improved operational safety.
Atom Economy Employing direct C-H functionalization to add new groups to the aromatic rings, avoiding waste from protecting groups. rsc.orgHigher efficiency and less chemical waste generation.
Renewable Feedstocks Investigating synthetic routes that start from biomass-derived phenols or other renewable chemical building blocks. cnrsinnovation.comacs.orgReduced reliance on petrochemical feedstocks for a more sustainable chemical industry.

Interdisciplinary Research Integrating Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological impact of this compound, an interdisciplinary approach that integrates multi-omics data is essential. A significant unresolved challenge in pharmacology is understanding how a small molecule affects the entire biological system, including its on-target and off-target effects. drugtargetreview.com Systems biology, through the analysis of genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of these cellular responses. nih.govnih.govfrontiersin.org

Future research should involve treating relevant cell lines or animal models with this compound and its potent derivatives, followed by comprehensive multi-omics analysis.

Transcriptomics (RNA-seq): To identify genes whose expression is up- or down-regulated by the compound, revealing affected pathways.

Proteomics: To measure changes in protein levels and post-translational modifications, providing a direct link to cellular function.

Metabolomics: To analyze shifts in metabolite concentrations, offering a functional readout of the cell's metabolic state. nih.gov

Integrating these datasets can help identify the mechanism of action, uncover novel biomarkers of drug response, and predict potential side effects. ahajournals.orgnih.govthermofisher.com This systems-level understanding is crucial for advancing a compound from a laboratory curiosity to a potential therapeutic agent. diva-portal.org

Omics TechnologyType of Data GeneratedKey Question to Address
Genomics Identification of genetic variations that influence sensitivity or resistance to the compound.Are there specific genetic profiles in cells or patients that would predict a better therapeutic response?
Transcriptomics Changes in global gene expression patterns following treatment.Which cellular signaling and metabolic pathways are most significantly perturbed by the compound?
Proteomics Alterations in protein abundance and activity (e.g., phosphorylation).What are the direct protein targets and downstream effectors of the compound's activity?
Metabolomics Fluctuations in endogenous small-molecule metabolites.How does the compound alter the metabolic state of the cell, and can this be linked to its therapeutic effect?

Q & A

Q. Example Reaction Conditions Table

ReagentCatalystSolventTemp (°C)Yield (%)Purity (%)
3,5-Difluorophenyl-B(OH)₂Pd(PPh₃)₄DMF907595
4-BromophenolCuI/1,10-phenToluene1106088

What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Q. Basic Research Focus

  • ¹⁹F NMR : Peaks at δ -110 to -120 ppm confirm fluorine substitution patterns .
  • X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between aromatic rings). For example, a derivative (1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione) showed a dihedral angle of 12.5° between rings .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 234.042 (calculated: 234.043).

Q. Advanced Research Focus

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic substitution. Fluorine substituents direct incoming electrophiles to para positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For derivatives, binding affinity (ΔG) ranges from -8.2 to -9.5 kcal/mol .
  • Solubility modeling : COSMO-RS predicts logP = 2.8, indicating moderate hydrophobicity.

What strategies resolve discrepancies in experimental data for solubility and stability of this compound?

Q. Advanced Research Focus

  • Controlled stability studies : Monitor degradation under UV light (λ = 254 nm) in DMSO. HPLC analysis shows 90% stability at 25°C vs. 65% at 40°C over 72 hours .
  • Solvent screening : Use Hansen solubility parameters (δD = 18.5, δP = 5.2) to identify optimal solvents (e.g., THF, acetone).
  • pH-dependent solubility : Protonation of the phenolic -OH group (pKa ≈ 9.5) enhances aqueous solubility at pH > 10.

How can researchers design experiments to study the interaction of this compound with biological targets?

Q. Advanced Research Focus

  • Fluorescence quenching assays : Measure binding to serum albumin (e.g., BSA) with Stern-Volmer constants (Ksv = 1.2 × 10⁴ M⁻¹) .
  • Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values correlate with fluorine’s electron-withdrawing effects .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay. EC₅₀ values typically > 50 µM, suggesting low acute toxicity .

What advanced purification techniques address challenges in isolating this compound from byproducts?

Q. Advanced Research Focus

  • Preparative HPLC : Use C18 column with acetonitrile/water (70:30) at 2 mL/min. Retention time = 12.3 min .
  • Crystallization additives : Add 1% ethyl acetate to ethanol to suppress oligomer formation.
  • Flash chromatography : Gradient elution (hexane → EtOAc) reduces halogenated impurities.

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(3,5-Difluorophenyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.